molecular formula C9H9Cl2NO B13989977 N-(2,6-dichloro-4-methylphenyl)acetamide

N-(2,6-dichloro-4-methylphenyl)acetamide

Cat. No.: B13989977
M. Wt: 218.08 g/mol
InChI Key: GXDIGWNQQLNRRY-UHFFFAOYSA-N
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Description

N-(2,6-dichloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9Cl2NO. It is known for its unique structure, which includes two chlorine atoms and a methyl group attached to a phenyl ring, along with an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichloro-4-methylphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-methylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-dichloro-4-methylaniline+acetic anhydrideThis compound+acetic acid\text{2,6-dichloro-4-methylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2,6-dichloro-4-methylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(2,6-dichloro-4-methylphenyl)acetamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its effects on biological systems, including its potential as an enzyme inhibitor.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,6-dichloro-4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichloro-3-methylphenyl)acetamide
  • N-(2,4-dichloro-6-methylphenyl)acetamide
  • N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

N-(2,6-dichloro-4-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

N-(2,6-dichloro-4-methylphenyl)acetamide

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)9(8(11)4-5)12-6(2)13/h3-4H,1-2H3,(H,12,13)

InChI Key

GXDIGWNQQLNRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C)Cl

Origin of Product

United States

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